
2-(3-(4,5-Dihydrooxazol-2-yl)phenyl)-4-ethyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4,5-Dihydro-2-oxazolyl)phenyl]-4-ethyl-4,5-dihydrooxazole is a heterocyclic compound that features an oxazole ring fused with a phenyl group and an ethyl-substituted oxazole ring. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4,5-Dihydro-2-oxazolyl)phenyl]-4-ethyl-4,5-dihydrooxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the van Leusen oxazole synthesis is a widely used method that involves the reaction of aldehydes with TosMIC (tosylmethyl isocyanide) under basic conditions . This method allows for the preparation of 5-substituted oxazoles through a two-step [3+2] cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4,5-Dihydro-2-oxazolyl)phenyl]-4-ethyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imides and carboxylic acids.
Reduction: Reduction reactions can convert the oxazole ring to its corresponding dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate (CAN) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include imides, carboxylic acids, and various substituted derivatives of the original compound .
Scientific Research Applications
2-[3-(4,5-Dihydro-2-oxazolyl)phenyl]-4-ethyl-4,5-dihydrooxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(4,5-Dihydro-2-oxazolyl)phenyl]-4-ethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, modulating their activity. This compound can inhibit or activate various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives such as:
- 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene
- 2,2’-(1,3-Phenylene)bis-2-oxazoline
- Aleglitazar (antidiabetic) and Ditazole (platelet aggregation inhibitor)
Uniqueness
What sets 2-[3-(4,5-Dihydro-2-oxazolyl)phenyl]-4-ethyl-4,5-dihydrooxazole apart is its unique substitution pattern, which imparts specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-[3-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-ethyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H16N2O2/c1-2-12-9-18-14(16-12)11-5-3-4-10(8-11)13-15-6-7-17-13/h3-5,8,12H,2,6-7,9H2,1H3 |
InChI Key |
CHKZKPVKVGLLRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(=N1)C2=CC=CC(=C2)C3=NCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14790669.png)
![7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole](/img/structure/B14790672.png)
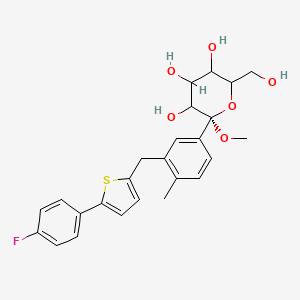
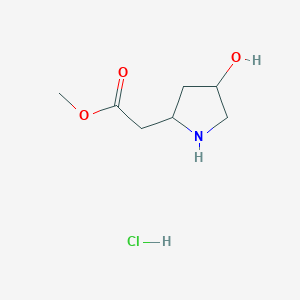
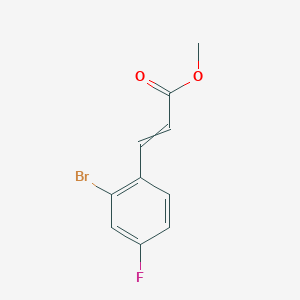
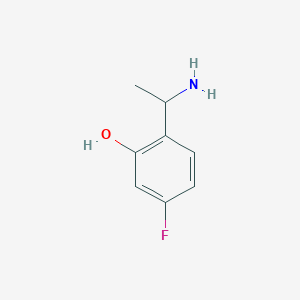
![2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B14790710.png)
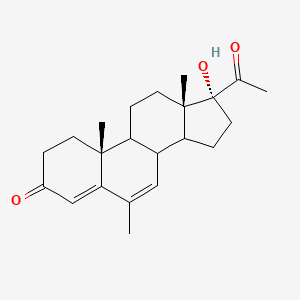
![(10S,13S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14790717.png)
![[(6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B14790725.png)
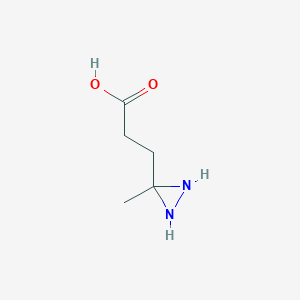
![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B14790751.png)
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI)](/img/structure/B14790762.png)

